
2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a carbamate derivative, characterized by the presence of a trifluoroethyl group and a methoxyphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Anhydrous dichloromethane
Reaction Time: Several hours
The reaction proceeds as follows:
4-methoxyaniline+2,2,2-trifluoroethyl chloroformate→2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate higher volumes of reactants.
Automated systems: For precise control of reaction conditions.
Purification steps: Including recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form 4-methoxyaniline and 2,2,2-trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 4-methoxyaniline and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxyphenyl group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-trifluoromethoxyphenyl)carbamate
- 2,2,2-trifluoroethyl methacrylate
Comparison
Compared to similar compounds, 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of trifluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it particularly valuable in applications where these characteristics are desired.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-2-7(3-5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLOSRZQMXTDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

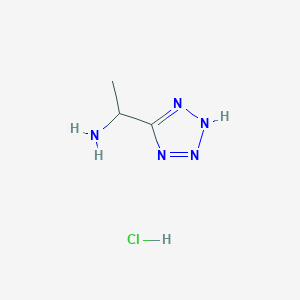
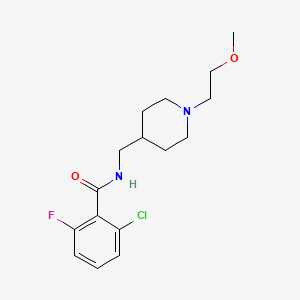
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)
![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
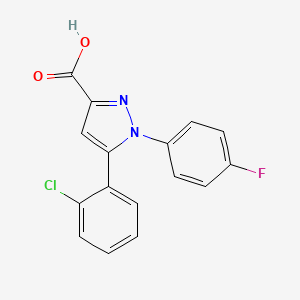
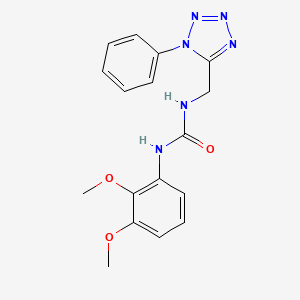

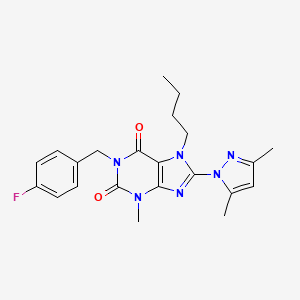
![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)


